Afatinib (CAS 850140-72-6) is a second-generation, irreversible tyrosine kinase inhibitor characterized by its acrylamide-based Michael acceptor warhead. Unlike first-generation reversible inhibitors, Afatinib forms a permanent covalent bond with specific cysteine residues within the catalytic cleft of ErbB family receptors, specifically Cys797 in EGFR, Cys805 in HER2, and Cys803 in HER4 [1]. In procurement contexts, the free base form is typically selected for in vitro biochemical and cellular assays where organic solvent (DMSO or ethanol) stock preparation is standard, offering a highly potent, pan-ErbB benchmark with single-digit nanomolar affinity .
Substituting Afatinib with first-generation TKIs (e.g., Gefitinib, Erlotinib) fundamentally alters assay mechanics, as reversible inhibitors lack the Michael acceptor necessary for covalent target inactivation and sustained target residence time [1]. Furthermore, replacing Afatinib with third-generation covalent TKIs (e.g., Osimertinib) is inappropriate for broad-spectrum ErbB studies or uncommon mutation models; third-generation compounds are highly selective for the T790M mutation and exhibit significantly reduced potency against HER2, HER4, and atypical EGFR variants such as G719X or S768I [2]. Consequently, Afatinib remains uniquely mandatory for protocols requiring an irreversible, pan-family receptor blockade.
Afatinib's acrylamide warhead drives an irreversible 1,4-conjugate addition with Cys797, yielding an exceptional inactivation efficiency that cannot be replicated by reversible baseline compounds like Erlotinib[1].
| Evidence Dimension | Inactivation efficiency (kinact/Ki) |
| Target Compound Data | kinact/Ki = 6.3–23 × 10^6 M−1s−1 (Ki = 0.093–0.16 nM) |
| Comparator Or Baseline | Erlotinib (Reversible binding only; no covalent kinact) |
| Quantified Difference | Irreversible covalent adduct formation vs. transient equilibrium binding. |
| Conditions | Cell-free biochemical kinetic assays against WT EGFR. |
Essential for researchers designing assays that require sustained target inhibition or benchmarking the reactivity of novel covalent warheads.
In cellular models harboring uncommon EGFR mutations (e.g., G719X and S768I), Afatinib demonstrates sub-nanomolar potency, vastly outperforming third-generation mutant-selective TKIs like Osimertinib [1].
| Evidence Dimension | In vitro IC50 against G719X and S768I mutant cells |
| Target Compound Data | IC50 ~0.7 to 0.9 nM |
| Comparator Or Baseline | Osimertinib (IC50 ~49 to 53 nM) |
| Quantified Difference | ~50-fold higher potency for Afatinib against these specific uncommon variants. |
| Conditions | In vitro cell viability assays. |
Dictates the selection of Afatinib over newer-generation TKIs when modeling or screening against atypical EGFR mutations.
Unlike first-generation TKIs which are highly specific to EGFR, Afatinib provides a broad-spectrum blockade across the ErbB family, maintaining potent activity against HER2.
| Evidence Dimension | HER2 Kinase IC50 |
| Target Compound Data | 14 nM |
| Comparator Or Baseline | Gefitinib / Erlotinib (IC50 > 1000 nM / clinically inactive against HER2) |
| Quantified Difference | Orders of magnitude higher potency against HER2. |
| Conditions | Cell-free in vitro kinase assays. |
Crucial for procurement in studies requiring simultaneous multi-receptor suppression to overcome compensatory HER2 signaling.
The procurement of Afatinib free base (CAS 850140-72-6) requires distinct solvent handling compared to its dimaleate salt (CAS 850140-73-7), as the free base exhibits extremely low aqueous solubility at physiological pH[1].
| Evidence Dimension | Aqueous vs Organic Solubility |
| Target Compound Data | >50 mg/mL in DMSO; 0.04 mg/mL in aqueous buffer at pH > 8 |
| Comparator Or Baseline | Afatinib dimaleate salt (>50 mg/mL in aqueous buffer up to pH 6) |
| Quantified Difference | Free base strictly requires organic solvent (DMSO/ethanol) stock preparation, lacking the low-pH aqueous solubility of the salt form. |
| Conditions | Standard laboratory solvent preparation at 25°C. |
Directly impacts procurement decisions between the free base and salt forms based on the required assay buffer and in vitro delivery vehicle.
Due to its well-characterized inactivation efficiency (kinact/Ki) and acrylamide Michael acceptor, Afatinib is the standard positive control for evaluating the reactivity, target residence time, and off-target cysteine labeling of novel covalent kinase inhibitors [1].
Afatinib is the preferred reagent for cell-based assays investigating uncommon EGFR variants (such as G719X, S768I, and L861Q), where it maintains single-digit nanomolar potency that third-generation TKIs fail to achieve [2].
In complex tumor models where isolated EGFR inhibition leads to rapid resistance via HER2 or HER4 bypass tracks, Afatinib is utilized to provide a simultaneous, irreversible blockade of the entire ErbB family network .
Acute Toxic;Irritant;Health Hazard;Environmental Hazard